2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Overview
Description
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone is a useful research compound. Its molecular formula is C9H7BrN2O and its molecular weight is 239.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
- 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone has been synthesized using various starting materials, demonstrating its versatility in chemical reactions. For example, 1-(6-Bromo-pyridin-3-yl)-ethanone was synthesized from 2,5-dibromo-pyridine, indicating the compound's potential in various nucleophilic substitution reactions (Zeng-sun Jin, 2015).
Biological Activities
- Compounds derived from this compound have shown promising biological activities. Novel substituted dienone pyridine ethanone curcumin analogues synthesized from it have demonstrated tumor growth inhibition and antiangiogenic effects, suggesting potential therapeutic applications (H. Chandru et al., 2008).
Chemical Transformations and Derivatives
- The compound undergoes various transformations, leading to diverse derivatives with potential applications. For example, studies on pyridylcarbene formation indicated the versatility of this compound in forming multiple derivatives through thermal decomposition, showcasing its adaptability in synthetic chemistry (B. Abarca, R. Ballesteros, F. Blanco, 2006).
Crystallographic Studies
- Crystallographic studies of related compounds, like enaminones with bromophenyl and pyridyl groups, reveal interesting hydrogen-bonding patterns. These studies are significant for understanding the molecular structures and interactions of compounds derived from this compound (James L. Balderson et al., 2007).
Pharmaceutical Applications
- In pharmaceutical research, derivatives of this compound have shown significant immunosuppressive and immunostimulatory activities. This indicates its potential in developing treatments for conditions involving the immune system (H. Abdel‐Aziz et al., 2011).
Photochemistry and Spectroscopy
- Photochemical studies have been conducted on compounds like 2-(1H-pyrazol-5-yl)pyridines, which are structurally related to this compound. These studies provide insights into the photoinduced reactions and spectroscopic properties, important for understanding the light-induced behavior of such compounds (V. Vetokhina et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar 1h-pyrrolo[2,3-b]pyridine derivatives have been reported to inhibit fibroblast growth factor receptors (fgfrs) . FGFRs play a crucial role in cell proliferation, differentiation, and angiogenesis .
Mode of Action
It is plausible that it interacts with its targets (like fgfrs) and inhibits their activity, leading to changes in cellular processes .
Biochemical Pathways
Inhibition of fgfrs can affect multiple downstream signaling pathways, including the mapk, pi3k/akt, and plcγ pathways . These pathways are involved in cell growth, survival, and differentiation .
Result of Action
Inhibition of fgfrs can lead to decreased cell proliferation and angiogenesis, which could potentially have therapeutic effects in conditions such as cancer .
Biochemical Analysis
Biochemical Properties
2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with fibroblast growth factor receptors (FGFRs), particularly FGFR1. The interaction involves the formation of hydrogen bonds with the backbone carbonyl of E562 and NH of A564 in the hinge region of the receptor . This interaction can lead to the inhibition of FGFR1 activity, which is crucial in various cellular processes such as cell proliferation and differentiation.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with FGFR1 can inhibit the RAS-MEK-ERK, PLCγ, and PI3K-Akt signaling pathways . These pathways are essential for cell growth, survival, and differentiation. By inhibiting these pathways, this compound can potentially suppress tumor growth and proliferation.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the FGFR1 receptor, forming hydrogen bonds with specific amino acids in the hinge region . This binding inhibits the receptor’s activity, leading to the suppression of downstream signaling pathways. Additionally, the compound may affect gene expression by modulating the activity of transcription factors involved in these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated sustained inhibition of FGFR1 activity, leading to prolonged suppression of cell proliferation and tumor growth.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits FGFR1 activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal cells and tissues. Threshold effects have been noted, where a specific dosage is required to achieve the desired inhibitory effect on FGFR1 activity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s metabolism may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted from the body . These metabolic processes can affect the compound’s bioavailability and efficacy in inhibiting FGFR1 activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be transported across cell membranes by passive diffusion or active transport mechanisms . Once inside the cells, it can accumulate in specific compartments or organelles, where it exerts its inhibitory effects on FGFR1 activity. The distribution of the compound within tissues can influence its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications . For example, it may localize to the cytoplasm or nucleus, where it interacts with FGFR1 and other biomolecules. The localization of the compound can affect its ability to inhibit FGFR1 activity and modulate downstream signaling pathways.
Properties
IUPAC Name |
2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-4-8(13)7-5-12-9-6(7)2-1-3-11-9/h1-3,5H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRNCQDZUEOUQJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C(=O)CBr)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00534734 | |
Record name | 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90929-73-0 | |
Record name | 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00534734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-{1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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